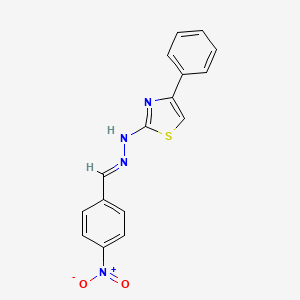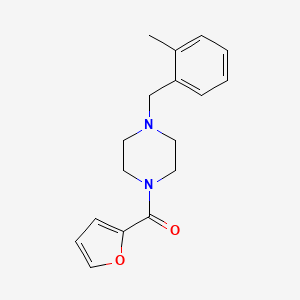
3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione, also known as PD 153035, is a synthetic organic compound that belongs to the class of quinazoline derivatives. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) and has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound 153035 is highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and physiological effects:
This compound 153035 has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and head and neck cancers. This compound 153035 has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which tumors develop new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 is a potent and selective inhibitor of EGFR and has been extensively studied in preclinical models of cancer. Its selectivity for EGFR makes it a valuable tool for studying the role of EGFR signaling in cancer progression. However, this compound 153035 has limited solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several potential future directions for the study of 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of this compound 153035. Another area of research is the study of the mechanisms of resistance to EGFR inhibitors, which can limit their effectiveness in cancer treatment. Finally, the combination of this compound 153035 with other anticancer agents is an area of active research, as combination therapy has been shown to be more effective than single-agent therapy in some types of cancer.
Méthodes De Synthèse
3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with 2-fluoroaniline to form 2-(2-fluorophenyl)nitrobenzene. The nitro group is then reduced to an amino group using hydrogenation, followed by cyclization with phosgene to form this compound.
Applications De Recherche Scientifique
3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 has been extensively studied for its potential use in cancer treatment. It is a potent and selective inhibitor of EGFR, a protein that is overexpressed in many types of cancer. Inhibition of EGFR signaling can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. This compound 153035 has been shown to be effective in preclinical studies of various types of cancer, including breast, lung, and head and neck cancers.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)16-14(17)19/h1-8H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUIZVZESNELIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5766307.png)
![N-ethyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5766310.png)
![N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5766314.png)

![2-(benzylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5766327.png)
![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5766334.png)

![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5766341.png)
![N-[4-(diethylamino)benzyl]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B5766344.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)